4-(3-Bromofenoxi)pirimidina

Descripción general

Descripción

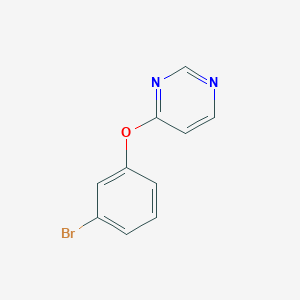

4-(3-Bromophenoxy)pyrimidine is a useful research compound. Its molecular formula is C10H7BrN2O and its molecular weight is 251.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(3-Bromophenoxy)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3-Bromophenoxy)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

He realizado una búsqueda de las aplicaciones de investigación científica de “4-(3-Bromofenoxi)pirimidina”, pero parece que las aplicaciones específicas de este compuesto no están ampliamente documentadas o pueden estar dentro de áreas de investigación de nicho que no están ampliamente cubiertas en los recursos en línea disponibles. La información general sobre los derivados de pirimidina sugiere una gama de aplicaciones terapéuticas, incluidas las propiedades antimicrobianas, antivirales, anticancerígenas y antiinflamatorias, entre otras . Sin embargo, estas referencias no detallan las aplicaciones únicas de “this compound” específicamente.

Mecanismo De Acción

Target of Action

Pyrimidine derivatives have been known to exhibit a broad range of pharmacological effects, including antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities .

Mode of Action

It is known that pyrimidines and their derivatives interact with various cellular targets, leading to a range of biological effects .

Biochemical Pathways

Pyrimidines play a significant role in various biochemical pathways. They are structural components of key molecules that participate in diverse cellular functions, such as the synthesis of DNA, RNA, lipids, and carbohydrates . Any alterations in pyrimidine metabolism can have profound effects on these pathways .

Result of Action

Pyrimidine derivatives have been associated with a range of biological and pharmacological activities .

Actividad Biológica

4-(3-Bromophenoxy)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of 4-(3-Bromophenoxy)pyrimidine typically involves the reaction of bromophenol derivatives with pyrimidine precursors. The presence of the bromine atom enhances the compound's reactivity and biological profile, making it a suitable candidate for further modifications aimed at improving its pharmacological properties.

Anticancer Properties

4-(3-Bromophenoxy)pyrimidine has been evaluated for its anticancer activity against various cancer cell lines. For instance, a study reported that related pyrimidine derivatives exhibited significant antiproliferative effects against human cancer cell lines, including those that are resistant to conventional therapies. The compound demonstrated an IC50 value in the low micromolar range, indicating potent activity against tumor cells .

Table 1: Anticancer Activity of Related Pyrimidine Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| 4-(3-Bromophenoxy)pyrimidine | A431 (EGFR-dependent) | 1.73 | Topoisomerase inhibition |

| N4-(3-bromophenyl)-7-substituted benzyl pyrrolo[2,3-d]pyrimidines | COLO-205 | Not specified | Dual PDGFRβ and VEGFR-2 inhibition |

| 2-(4-Bromobenzyl) tethered derivatives | FaDu (head and neck) | 1.73 | Induction of apoptosis |

The anticancer effects of 4-(3-Bromophenoxy)pyrimidine are primarily attributed to its ability to inhibit key enzymes involved in cell proliferation and survival. Studies have shown that it can induce apoptosis through the activation of caspases and the modulation of cell cycle checkpoints. Specifically, it has been noted to cause G2/M phase arrest in cancer cells, leading to reduced cell viability .

Antiviral Activity

In addition to its anticancer properties, certain derivatives of pyrimidines have shown antiviral activity. For instance, compounds structurally related to 4-(3-Bromophenoxy)pyrimidine were tested against various viral strains and demonstrated significant inhibitory effects . This suggests a potential application in antiviral drug development.

Case Studies

- Study on Antiproliferative Effects : A study conducted on a series of pyrimidine derivatives revealed that modifications at the phenyl ring significantly influenced their anticancer activity. The presence of bromine at specific positions enhanced their efficacy against resistant cancer cell lines .

- Mechanistic Insights : Research indicated that compounds similar to 4-(3-Bromophenoxy)pyrimidine could effectively inhibit topoisomerase I and II enzymes, which are critical for DNA replication and repair. This inhibition leads to increased DNA damage and subsequent apoptosis in cancer cells .

Propiedades

IUPAC Name |

4-(3-bromophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O/c11-8-2-1-3-9(6-8)14-10-4-5-12-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEYYAGSOCKEGER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.